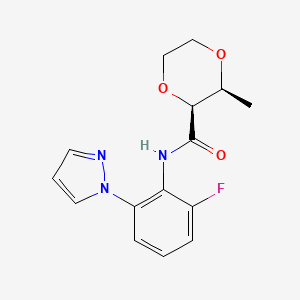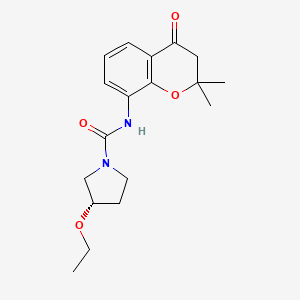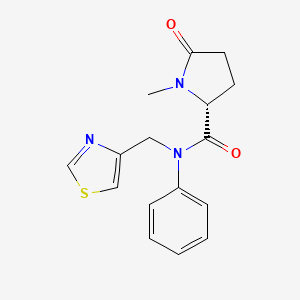
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its potential in treating various diseases, such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves the inhibition of several kinases, including JAK2, FLT3, and RET. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer. In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is its specificity for certain kinases, such as JAK2, FLT3, and RET. This specificity allows for targeted inhibition of these kinases, which may lead to fewer side effects compared to non-specific kinase inhibitors.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in lab experiments.
Future Directions
For this compound include continuing to study its potential as a therapeutic agent and investigating its potential for other diseases.
Synthesis Methods
The synthesis of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves several steps. The starting material is 2-fluoro-6-nitrophenol, which is converted to the corresponding amine through reduction with sodium borohydride. The amine is then reacted with pyrazole-1-carboxylic acid to form the pyrazole amide. The final step involves the cyclization of the pyrazole amide with 3-methyl-1,4-dioxane-2-carboxylic acid chloride to form the desired compound.
Scientific Research Applications
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential in treating cancer and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
properties
IUPAC Name |
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-10-14(22-9-8-21-10)15(20)18-13-11(16)4-2-5-12(13)19-7-3-6-17-19/h2-7,10,14H,8-9H2,1H3,(H,18,20)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHNJRDYOJDJZ-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7346338.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)

![(3aR,6aS)-2-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346366.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![1-[1-(2-fluoroethyl)pyrazol-3-yl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7346409.png)

![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346428.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)

![1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346453.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)